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Compound of Interest

Compound Name: Tungsten-titanium

Cat. No.: B1601823 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common challenges encountered during the dry etching of

tungsten-titanium (W-Ti) films. The information is tailored for researchers, scientists, and drug

development professionals utilizing microfabrication techniques.

Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues

you may encounter during your experiments.

Issue 1: Low Etch Rate

Q: My W-Ti etch rate is significantly lower than expected. What are the potential causes and

how can I troubleshoot this?

A: A low etch rate in W-Ti films can be attributed to several factors, often related to plasma

chemistry and equipment parameters.

Insufficient Reactive Species: The concentration of reactive etchant species (e.g., fluorine or

chlorine radicals) in the plasma may be too low.

Solution: Increase the flow rate of the primary etchant gas (e.g., SF₆, CF₄, or Cl₂). Adding

a small percentage of O₂ to fluorine-based plasmas can sometimes increase the

concentration of fluorine radicals, thereby increasing the etch rate.[1]
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Low RF Power: The power supplied to generate and sustain the plasma may be inadequate.

Solution: Gradually increase the RF power. Higher power generally leads to a higher

density of reactive species and increased ion bombardment energy, which enhances the

etch rate.[2]

Improper Chamber Pressure: The chamber pressure affects the mean free path of ions and

the concentration of reactive species.

Solution: Optimize the chamber pressure. The ideal pressure is a balance; too low a

pressure can reduce the concentration of etchant species, while too high a pressure can

lead to a decrease in ion energy and a less anisotropic etch.

Surface Contamination or Passivation: A thin layer of native oxide or organic residue on the

W-Ti surface can inhibit the initiation of the etching process.

Solution: Perform a pre-etch cleaning step. A brief in-situ plasma clean with a gas like Ar

can physically sputter away contaminants. For fluorine-based chemistries, a BCl₃ pre-

treatment can be effective in removing native oxides.

Loading Effect: If multiple wafers or a large surface area of W-Ti is being etched

simultaneously, the reactive species can be consumed faster than they are generated,

leading to a decreased etch rate.

Solution: Reduce the number of wafers per run or adjust the process parameters (e.g.,

increase gas flow and RF power) to compensate for the higher consumption of reactants.

Issue 2: Poor Selectivity

Q: I am experiencing poor etch selectivity between my W-Ti film and the underlying layer (e.g.,

SiO₂) or the photoresist mask. What steps can I take to improve it?

A: Achieving high selectivity is crucial for accurately transferring the mask pattern without

damaging underlying structures.

Inappropriate Etch Chemistry: The chosen etchant gas may have a high etch rate for both

the W-Ti and the other exposed materials.
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Solution: Modify the gas chemistry. For improving selectivity to SiO₂, adding a

fluorocarbon gas like CHF₃ to a fluorine-based plasma can promote the formation of a

protective polymer layer on the SiO₂ surface, reducing its etch rate.[1] When using

chlorine-based plasmas, adjusting the BCl₃ to Cl₂ ratio can influence selectivity.

Excessive Ion Bombardment (Low Selectivity to Underlying Layer): High RF power or low

pressure can lead to highly energetic ion bombardment that physically sputters the

underlying material, reducing selectivity.

Solution: Reduce the RF power and/or increase the chamber pressure. This will lower the

ion energy, making the etch process more chemically driven and less physically driven,

which generally improves selectivity.

High Chemical Etch Rate of Mask (Low Selectivity to Photoresist): Certain plasma

chemistries, especially those with a high concentration of oxygen, can rapidly erode

photoresist masks.

Solution: Reduce or eliminate O₂ from the gas mixture if using a photoresist mask.

Alternatively, consider using a hard mask, such as silicon nitride or a metal layer, which

exhibits higher resistance to the etch chemistry. The addition of N₂ to the etching

chemistry can form a polymer on the sidewalls, which can also help protect the

photoresist.

Issue 3: Residue Formation

Q: After the etching process, I observe residue on the wafer surface. What is the origin of this

residue and how can I remove it?

A: Post-etch residue is a common issue and can be composed of involatile etch byproducts,

redeposited material, or polymer films.

Involatile Etch Products: The reaction between the plasma and the W-Ti film can form

compounds with low volatility that are not easily removed from the surface. Titanium

fluorides, for instance, have a low vapor pressure.[3]

Solution: Increase the substrate temperature to enhance the volatility of the etch

byproducts. Ensure adequate ion bombardment (by optimizing RF power and pressure) to
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assist in the removal of these products.

Polymer Deposition: Some etch chemistries, particularly those containing fluorocarbons, are

designed to form a polymer layer to aid in sidewall passivation. However, excessive polymer

formation can leave a residue.

Solution: Adjust the gas mixture to reduce the polymer deposition rate. For example, in a

CF₄/H₂ plasma, reducing the H₂ content will decrease polymer formation. An in-situ

oxygen plasma clean after the main etch step can often effectively remove fluorocarbon

polymer residues.

Sputtered Mask or Chamber Material: Material from the mask or the chamber walls can be

sputtered and redeposited onto the wafer surface.

Solution: Ensure the mask material is robust enough for the etch process. Regularly clean

the process chamber to remove accumulated deposits.

Post-Etch Cleaning: For stubborn residues, a post-etch wet cleaning process is often

necessary. A common approach involves using a solvent-based stripper followed by a

deionized water rinse. Formulated post-etch residue removers are also commercially available

and are designed to be effective against specific types of residues while being compatible with

the device materials.[4][5] A plasma treatment followed by a DI water rinse has also been

shown to be an effective cleaning process.[5]

Issue 4: Uncontrolled Sidewall Profile

Q: The sidewalls of my etched W-Ti features are not vertical (either tapered or undercut). How

can I achieve a more anisotropic etch?

A: The sidewall profile is controlled by the balance between the vertical (ion-assisted) and

lateral (chemical) etch rates.

Isotropic Etching (Undercut): If the chemical etching component is too dominant, the film will

be etched laterally under the mask, resulting in an undercut profile. This is more common at

higher pressures and with highly reactive chemical etchants.
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Solution: Decrease the chamber pressure and increase the RF power to enhance the

directionality of the ion bombardment. This will increase the vertical etch rate relative to

the lateral etch rate. Introducing a passivating gas, such as CHF₃ or N₂, can form a

protective layer on the sidewalls, preventing lateral etching.

Tapered Sidewalls: Tapered profiles can result from erosion of the mask during the etch

process or from the redeposition of sputtered material onto the sidewalls.

Solution: Improve the mask selectivity as described in "Poor Selectivity." Optimizing the

balance of etching and deposition in the plasma can also help. For instance, in some

chemistries, a slight increase in the polymer-forming gas can help to build up the sidewalls

and achieve a more vertical profile.

Data Presentation
The following tables summarize the quantitative effects of key process parameters on the dry

etching of W-Ti and related materials. The data is compiled from various sources and should be

used as a general guideline, as results can vary depending on the specific etching system and

film properties.

Table 1: Effect of RF Power on Etch Rate

Etchant Gas Material RF Power (W)
Etch Rate
(nm/min)

Source

SF₆ Si 50 ~150 [2]

SF₆ Si 100 ~300 [2]

SF₆ Si 150 ~450 [2]

BCl₃ (Al)GaN 10 ~5 [6]

BCl₃ (Al)GaN 50 ~20 [6]

BCl₃ (Al)GaN 100 ~35 [6]

Note: Data for W-Ti is limited; Si and (Al)GaN are provided as illustrative examples of the

general trend of increasing etch rate with RF power.
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Table 2: Effect of Pressure on Etch Rate and Selectivity in Chlorine Plasma

Material
Pressure
(mTorr)

Etch Rate
(nm/min)

Selectivity
(TiN/SiO₂)

Source

TiN 2.5 ~450 ~5 [7]

TiN 4 ~550 ~8 [7]

TiN 7 ~400 ~10 [7]

TiN 10 ~300 ~12 [7]

Note: Data for TiN is presented as a proxy for W-Ti due to similar chemistries. The trend shows

a complex relationship where etch rate can initially increase and then decrease with pressure,

while selectivity to SiO₂ generally improves at higher pressures in this range.

Table 3: Etch Rates of Various Materials in Fluorine-Based Plasmas

Material Etchant Gas Etch Rate (Å/min) Source

W SF₆ + He 1900 [8]

Ti/W SF₆ + He 2200 [8]

Si (single crystal) SF₆ + He 6400 [8]

SiO₂ (thermal) SF₆ + He 2500 [8]

Photoresist (OCG

820)
SF₆ + He 4200 [8]

W CF₄ + O₂ 2100 [8]

Ti/W CF₄ + O₂ 2600 [8]

Si (single crystal) CF₄ + O₂ 7400 [8]

SiO₂ (thermal) CF₄ + O₂ 6700 [8]

Photoresist (OCG

820)
CF₄ + O₂ 6800 [8]
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Experimental Protocols
Protocol 1: Reactive Ion Etching of W-Ti with a Fluorine/Chlorine Gas Mixture

This protocol is based on a process for etching a composite metal film that includes a TiW

layer.

Substrate Preparation:

Start with a substrate with a deposited W-Ti film.

Apply and pattern a suitable photoresist mask using standard photolithography

techniques.

Etching Process:

System: A reactive ion etching (RIE) system.

Gas Chemistry for W-Ti and Ti layers:

SF₆: ~30 sccm

BCl₃: ~20 sccm

Cl₂: ~20 sccm

CF₄: ~30 sccm

N₂: ~10 sccm

Process Parameters:

Pressure: ~6 mTorr

Temperature: ~55°C to 60°C

Endpoint Detection: Monitor the plasma emission for changes in the intensity of specific

wavelengths corresponding to the etchant species or byproducts to determine the

completion of the etch.
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Post-Etch Cleaning:

Perform an in-situ oxygen plasma ash to remove the bulk of the photoresist and any

sidewall polymer.

Follow with a wet solvent strip to remove any remaining residue.

Rinse with deionized water and dry the substrate.

Visualizations
Diagram 1: Troubleshooting Workflow for Low W-Ti Etch Rate
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Caption: Troubleshooting logic for low W-Ti etch rate.
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Diagram 2: Decision Pathway for Improving Etch Selectivity
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Caption: Decision-making for improving etch selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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